N-(2-Hydroxyethyl)phthalimide
Overview
Description
N-(2-Hydroxyethyl)phthalimide is an organic compound with the molecular formula C10H9NO3. It is a white crystalline solid that is used as a precursor for chloromethyl ethers in the synthesis of purine acyclic nucleosides . This compound is known for its role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)phthalimide (HEM) primarily targets proteins with active hydrogen-containing compounds . One of its main targets is the thiol group of cysteine residues in proteins .
Mode of Action
HEM is an electrophilic compound that can react with nucleophilic, active hydrogen-containing compounds to form covalent bonds . Specifically, it can react with the thiol group of cysteine residues in proteins, leading to protein cross-linking . This reaction changes the structure and function of the proteins, allowing for protein modification and exploration .
Biochemical Pathways
The primary biochemical pathway affected by HEM involves the cross-linking of proteins. This process can alter the structure and function of proteins, leading to changes in cellular processes that depend on these proteins . The downstream effects of these changes can vary widely depending on the specific proteins and processes involved.
Result of Action
The primary result of HEM’s action is the modification of proteins through cross-linking . This can lead to changes in the structure and function of these proteins, potentially affecting a wide range of cellular processes. The specific effects would depend on the proteins that are modified and the nature of the modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)phthalimide can be synthesized through the reaction of phthalimide with ethylene oxide under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes the careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)phthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalimide derivatives.
Reduction: Reduction reactions can convert it into different functionalized compounds.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various functionalized phthalimide derivatives, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other compounds .
Scientific Research Applications
N-(2-Hydroxyethyl)phthalimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Hydroxyphthalimide: Similar in structure but contains a hydroxyl group directly attached to the phthalimide ring.
2-Phthalimidoethanol: Another similar compound with a hydroxyl group on the ethyl side chain.
Uniqueness: N-(2-Hydroxyethyl)phthalimide is unique due to its specific reactivity with nucleophiles and its role as a precursor in the synthesis of purine acyclic nucleosides. Its ability to modify proteins and its applications in various fields of research and industry make it a valuable compound .
Properties
IUPAC Name |
2-(2-hydroxyethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFLUYFYHANMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063225 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063225 | |
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Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-07-4 | |
Record name | N-(2-Hydroxyethyl)phthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3891-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyethylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)phthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50624 | |
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Record name | N-(2-Hydroxyethyl)phthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2773 | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.305 | |
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Record name | N-(2-HYDROXYETHYL)PHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61842K53O1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing N-(2-Hydroxyethyl)phthalimide?
A1: this compound can be synthesized via several methods:
- Gabriel Synthesis: This method utilizes the reaction of potassium phthalimide with 2-chloroethanol at elevated temperatures (90°C) in dimethylformamide (DMF) solvent. [] Researchers have investigated the impact of reaction parameters like temperature, time, reactant ratios, and solvents on the yield. []
- Microwave Irradiation: This alternative approach involves reacting phthalic anhydride directly with ethanolamine under microwave irradiation. [] This method boasts reduced reaction times and high yields under optimized conditions. []
Q2: What makes this compound a versatile building block in organic synthesis?
A2: The presence of both the phthalimide group and the hydroxyl group within its structure contributes to its versatility.
- Exchange Reactions: Poly-2-(N-phthalimido)ethyl acrylate, synthesized from this compound, readily undergoes exchange reactions with hydroxy and amino compounds. [, ] This property makes it valuable for generating diverse polymers and potentially for developing polymer-drug conjugates. [, ]
- Esterification Reactions: this compound reacts with various acids, such as acrylic acid and methacrylic acid, to yield corresponding acrylate and methacrylate monomers. [, , ] These monomers can be further polymerized, creating polymers with modified properties. [, ]
Q3: How is this compound utilized in the development of potentially bioactive compounds?
A3: this compound serves as a key intermediate in synthesizing various compounds with potential biological activities:
- Purine Acyclic Nucleosides: Researchers have explored using this compound as a precursor to synthesize nitrogen analogs of the antiviral drug acyclovir (Zovirax). [] This involves reacting its chloromethyl ether derivative with protected guanine or diaminopurine followed by deprotection to yield compounds like 9-[(2-aminoethoxy)methyl]guanine, exhibiting antiviral activity against Herpes Simplex Virus Type 1. []
- Bis-Phthalimide and Thalidomide Esters: Esterification of trimellitic anhydride chloride with this compound generates novel cyclic imide-ester derivatives. [] These derivatives are further reacted with amino acids, producing hybrid structures with substituted N,N-bis-phthalimide and phthalimide-thalidomide moieties, some demonstrating in vitro cytotoxic activity against Hep-G2 and MCF-7 cancer cell lines. []
Q4: Has the kinetic and mechanistic behavior of this compound in oxidation reactions been investigated?
A4: Yes, researchers have studied the oxidation of this compound by various oxidants:
- Cerium(IV) Oxidation: In the presence of a ruthenium(III) catalyst, this compound undergoes oxidation by Cerium(IV) in acidic media. [] This reaction yields N-methylphthalimide and formaldehyde as products. [] Kinetic studies revealed first-order dependence on Cerium(IV) concentration and fractional order dependence on both substrate and catalyst concentration. []
- Halogen Oxidant (e.g., N-bromosuccinimide): Studies have also explored the kinetics and mechanism of this compound oxidation by +1 halogen oxidants in acidic media. []
Q5: Are there any studies exploring the applications of this compound in material science?
A5: Yes, this compound has been utilized in developing environmentally friendly epoxy resins:
- Renewable Epoxy Resins: Researchers have investigated incorporating this compound into epoxy resins derived from renewable resources like sunflower, soybean, and linseed oils. [] The resulting modified epoxy compounds, possessing both oxirane rings and phthalimide groups, exhibited enhanced mechanical properties, chemical resistance, and potential for use in surface coatings. []
Q6: What analytical techniques are commonly employed in studying this compound and its derivatives?
A6: Various spectroscopic and analytical techniques are utilized to characterize this compound, its intermediates, and products:
- Spectroscopy: Infrared (IR) spectroscopy helps in identifying functional groups and structural changes. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 31P-NMR, provides detailed structural information. []
- Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is used for product identification and analysis. []
- Elemental Analysis: This technique confirms the elemental composition of synthesized compounds. [, ]
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